![molecular formula C10H14N4O2 B13729073 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal](/img/structure/B13729073.png)
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal
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Overview
Description
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of an anthranilic acid derivative with an amine in the presence of a dehydrating agent. The ethylene ketal group is introduced through a subsequent reaction with ethylene glycol under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The amino groups at positions 2 and 4 can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2,4-diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal, have been studied for their anticancer properties. Various synthesized compounds have demonstrated significant cytotoxic effects against human cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (Breast) | 2.49 | EGFR Inhibition |
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | A549 (Lung) | 0.096 | Dual EGFR/HER2 Inhibition |
These compounds have shown promising results as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression and metastasis .
Antimicrobial and Antiparasitic Properties
Research indicates that quinazoline derivatives exhibit antimicrobial activity against various pathogens and have potential as antileishmanial agents. A study highlighted a new class of quinazolinone hybrids that demonstrated potent activity against Leishmania parasites, showcasing their potential in treating parasitic infections .
Anti-inflammatory Effects
Compounds derived from the quinazoline scaffold have been evaluated for anti-inflammatory activity. For instance, certain derivatives exhibited comparable effects to indomethacin, a standard anti-inflammatory drug, indicating their potential use in managing inflammatory conditions .
Insecticidal Properties
The compound has been explored for its insecticidal properties. A patent describes formulations containing 2,4-diaminoquinazolines that effectively control insect populations when used in agricultural settings, suggesting its utility as an environmentally friendly pest control agent .
Anticonvulsant Activity
Some studies have reported that quinazoline derivatives possess anticonvulsant properties, making them candidates for further development as treatments for epilepsy and other seizure disorders .
Case Study 1: Anticancer Activity Assessment
A study synthesized various quinazoline derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that specific modifications to the quinazoline structure significantly enhanced their potency against breast and lung cancers.
Case Study 2: Insecticidal Efficacy
Field trials demonstrated that formulations containing 2,4-diaminoquinazolines significantly reduced pest populations in crops compared to untreated controls, showcasing the compound's effectiveness as an insecticide.
Mechanism of Action
The mechanism of action of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The pathways involved can include the inhibition of kinases or other signaling molecules that are crucial for cell proliferation .
Comparison with Similar Compounds
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal can be compared with other quinazolinone derivatives, such as:
2,4-Diaminoquinazoline: Lacks the ethylene ketal group and has different biological activities.
7,8-Dihydroquinazolinone: Similar core structure but lacks the amino groups at positions 2 and 4.
Quinazolinone: The parent compound with a wide range of derivatives and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylene ketal group, which can influence its chemical reactivity and biological activity .
Biological Activity
2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H14N4O2 and a molecular weight of 222.25 g/mol, this compound contains a quinazolinone core that is known for its diverse pharmacological properties. The presence of two amino groups at positions 2 and 4 enhances its reactivity and biological potential .
Chemical Structure and Properties
The compound features a bicyclic structure that combines both a benzene ring and a pyrimidine-like ring, which contributes to its biological activity. The functional groups present in the compound allow for various chemical reactions typical of amino compounds, making it amenable to modifications for specific applications in drug design.
Biological Activity Overview
Research indicates that derivatives of quinazolinone compounds, including this compound, exhibit notable biological activities such as:
- Antimicrobial Activity : Studies have shown that quinazolinone derivatives can possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- Antiviral Effects : Certain compounds within this class have demonstrated efficacy against viral infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes .
Antimicrobial Activity
A study investigated the antimicrobial effects of various quinazolinone derivatives against Mycobacterium tuberculosis and other mycobacterial strains. The results indicated that certain structural modifications could enhance the antimicrobial potency of these compounds. For instance, derivatives with halogen substitutions exhibited improved activity compared to standard treatments like isoniazid .
Anticancer Research
In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. These studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Diaminoquinazoline | Similar quinazoline core but lacks ketal functionality | Known for its anti-inflammatory properties |
2-Amino-4-methylquinazoline | Contains a methyl group at position 4 | Exhibits different pharmacological profiles |
6-(Substituted Phenyl)-2,4-diaminopyrimidine | Similar amino substitutions but with a pyrimidine core | Often studied for its antiviral activity |
This comparison highlights how slight modifications in structure can lead to different biological activities and applications.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |
InChI |
InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |
InChI Key |
KDJVIFFSYVCNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |
Origin of Product |
United States |
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